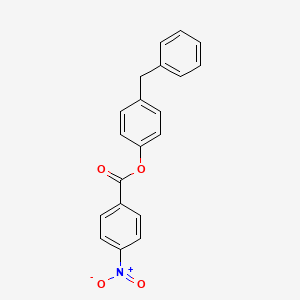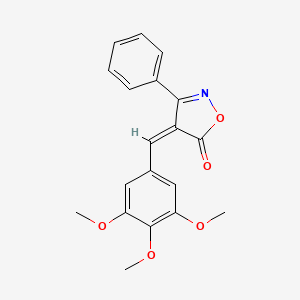![molecular formula C17H13FN2O4 B5811282 1-[2-(4-fluorophenyl)ethyl]-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5811282.png)
1-[2-(4-fluorophenyl)ethyl]-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of fluorinated pyrimidines, such as the compound , involves methods that have been developed to incorporate fluorine or fluorinated groups into the pyrimidine ring. These methods may include the use of fluorinated reagents or the direct fluorination of pyrimidine precursors. The synthesis often aims at creating compounds with enhanced biological activity or improved pharmacokinetic properties. The specific synthesis route for this compound would likely involve the condensation of a fluorinated phenyl ethyl derivative with a furan-based aldehyde and a pyrimidine trione precursor under controlled conditions (Gmeiner, 2020).
Molecular Structure Analysis
The molecular structure of fluorinated pyrimidine derivatives is crucial in determining their interaction with biological targets. Fluorine atoms can significantly alter the electronic distribution within the molecule, affecting its binding affinity and specificity. The presence of a 4-fluorophenyl group and a furan ring in the molecule suggests potential for specific interactions with target proteins or enzymes, possibly through hydrogen bonding or hydrophobic interactions. Molecular docking studies and computational chemistry can provide insights into the interaction mechanisms of such compounds (Kumar et al., 2019).
Chemical Reactions and Properties
Fluorinated pyrimidines participate in various chemical reactions that are essential for their biological activity. These reactions may include nucleophilic substitution, where the fluorine atom's presence plays a crucial role in facilitating the reaction due to its electronegativity. The chemical properties of such compounds are often characterized by their reactivity towards nucleophiles, stability under physiological conditions, and their ability to form stable complexes with metals or other organic molecules (Parmar et al., 2023).
Physical Properties Analysis
The physical properties of fluorinated pyrimidines, including solubility, melting point, and stability, are influenced by the fluorine atoms and the structural configuration of the molecule. These properties are critical for the compound's formulation and delivery in a biological context. The fluorine atoms can enhance the compound's lipophilicity, potentially improving its ability to cross biological membranes (Qiu et al., 2009).
properties
IUPAC Name |
(5Z)-1-[2-(4-fluorophenyl)ethyl]-5-(furan-2-ylmethylidene)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O4/c18-12-5-3-11(4-6-12)7-8-20-16(22)14(15(21)19-17(20)23)10-13-2-1-9-24-13/h1-6,9-10H,7-8H2,(H,19,21,23)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOZFJAPMHWAMU-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)NC(=O)N(C2=O)CCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C\2/C(=O)NC(=O)N(C2=O)CCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


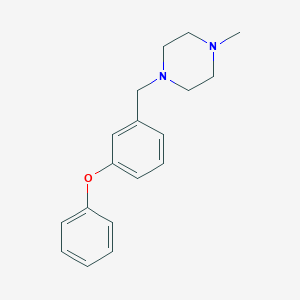
![2-[(4-methylphenyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5811213.png)
![3-chloro-2-{[(4-fluorophenyl)amino]carbonyl}-1-benzothien-6-yl 2-furoate](/img/structure/B5811220.png)
![4-(acetylamino)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5811226.png)
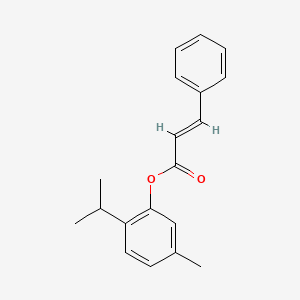
![N-methyl-2-(2-naphthyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5811241.png)
![methyl 2-methyl-3-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B5811247.png)
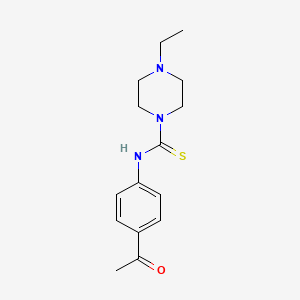
![5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid](/img/structure/B5811253.png)
![ethyl 2-[(cyclopropylcarbonyl)amino]benzoate](/img/structure/B5811269.png)
![2,4-dichloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5811277.png)
